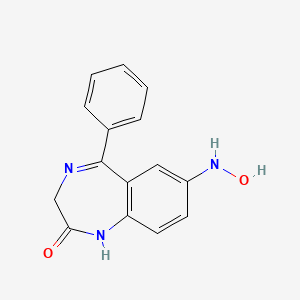
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-(hydroxyamino)-5-phenyl-
Cat. No. B8608466
Key on ui cas rn:
60158-48-7
M. Wt: 267.28 g/mol
InChI Key: FNKSSULAIDPTOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03989681
Procedure details


A mixture of 16.8 g. of 1,3-dihydro-7-nitro-5-phenyl-2H-1,4-benzodiazepin-2-one, 500 ml. of tetrahydrofuran, 250 ml. of methanol, 56 g. of stannous chloride dihydrate and 68 g. of sodium acetate trihydrate was stirred at room temperature under an atmosphere of nitrogen for 24 hours. 1 l. of tetrahydrofuran and 15 ml. of concentrated ammonia were then added. The inorganic salts were removed by filtration through celite. The filtrate was evaporated. The solid residue was stirred with 100 ml. of methylene chloride and 250 ml. of water for 20 minutes under nitrogen. The insoluble crystals were collected to leave light yellow material. For analysis it was recrystallized from ethanol/methylene chloride, m.p. 186°-187°.
Name
1,3-dihydro-7-nitro-5-phenyl-2H-1,4-benzodiazepin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
stannous chloride dihydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two






Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[NH:13][C:12](=[O:14])[CH2:11][N:10]=[C:9]([C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)[C:8]=2[CH:21]=1)([O-])=[O:2].O.O.O.C([O-])(=O)C.[Na+].N>O1CCCC1.CO>[OH:2][NH:1][C:4]1[CH:5]=[CH:6][C:7]2[NH:13][C:12](=[O:14])[CH2:11][N:10]=[C:9]([C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)[C:8]=2[CH:21]=1 |f:1.2.3.4.5|
|
Inputs


Step One
|
Name
|
1,3-dihydro-7-nitro-5-phenyl-2H-1,4-benzodiazepin-2-one
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=CC2=C(C(=NCC(N2)=O)C2=CC=CC=C2)C1
|
Step Two
[Compound]
|
Name
|
stannous chloride dihydrate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O.O.O.C(C)(=O)[O-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The solid residue was stirred with 100 ml
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
A mixture of 16.8 g
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The inorganic salts were removed by filtration through celite
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The insoluble crystals were collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to leave light yellow material
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
For analysis it was recrystallized from ethanol/methylene chloride, m.p. 186°-187°
|
Outcomes


Product
Details
Reaction Time |
20 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
ONC=1C=CC2=C(C(=NCC(N2)=O)C2=CC=CC=C2)C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
